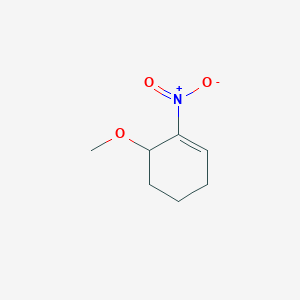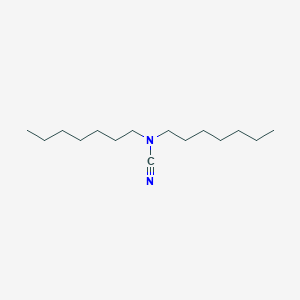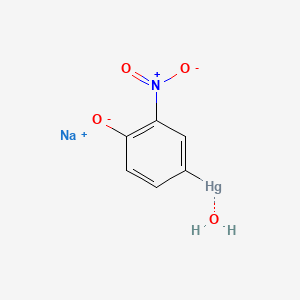![molecular formula C13H18O5 B14658974 Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1) CAS No. 51432-60-1](/img/structure/B14658974.png)
Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with the molecular formula C14H20O5. This compound is a derivative of benzoic acid, featuring a dioxolane ring substituted with a methanol group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the esterification of benzoic acid with [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzoic acid and [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol are reacted in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The dioxolane ring and methanol group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with similar chemical properties.
Benzyl alcohol: Contains a benzene ring with an alcohol group.
Benzaldehyde: Features a benzene ring with an aldehyde group.
Uniqueness
Benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications in various fields .
Propiedades
Número CAS |
51432-60-1 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
benzoic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-6(2)8-4-5(3-7)9-6/h1-5H,(H,8,9);5,7H,3-4H2,1-2H3/t;5-/m.1/s1 |
Clave InChI |
QJPNOFXMYXZVHD-QDXATWJZSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)CO)C.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC1(OCC(O1)CO)C.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
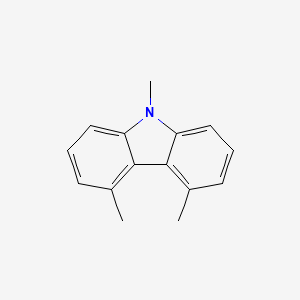


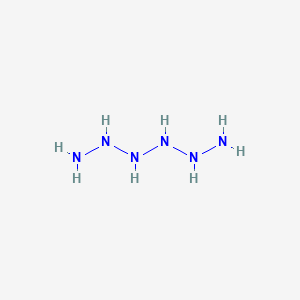
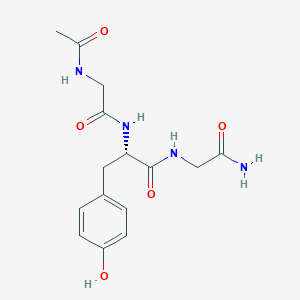
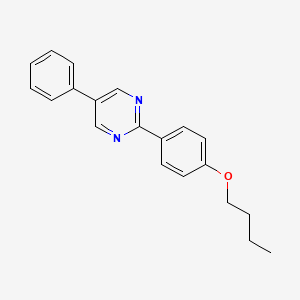
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
